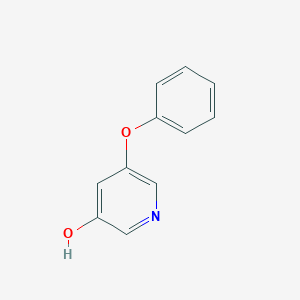

5-Phenoxy-3-pyridinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-phenoxypyridin-3-ol |

InChI |

InChI=1S/C11H9NO2/c13-9-6-11(8-12-7-9)14-10-4-2-1-3-5-10/h1-8,13H |

InChI Key |

CHIZRFXFGYVCAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 5 Phenoxy 3 Pyridinol and Its Analogues

Established Synthetic Pathways to 5-Phenoxy-3-pyridinol

Established routes to this compound and its analogues primarily rely on multistep sequences that build upon pre-functionalized pyridine (B92270) or precursor rings. The key challenge lies in the regioselective introduction of the hydroxyl and phenoxy groups onto the pyridine ring.

Multistep Synthesis Routes

Multistep synthesis is a foundational approach for constructing complex molecules like this compound. These routes involve a sequential series of reactions where intermediates are typically isolated and purified at each stage. A common strategy involves the formation of a diaryl ether linkage, a key step in assembling the target molecule.

One plausible and established pathway involves a copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction is a classic method for forming C-O bonds between an aryl halide and an alcohol or phenol (B47542). wikipedia.org

Hypothetical Multistep Synthesis via Ullmann Condensation:

Starting Material Selection : The synthesis could commence with a di-substituted pyridine, such as 5-bromo-3-nitropyridine. The bromine atom serves as a handle for the subsequent coupling reaction, while the nitro group can be later converted to the desired hydroxyl group.

Ullmann Ether Synthesis : The 5-bromo-3-nitropyridine is reacted with phenol in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

Reduction of Nitro Group : The resulting 5-phenoxy-3-nitropyridine intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Diazotization and Hydrolysis : The newly formed 3-amino-5-phenoxypyridine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic aqueous solution to form a diazonium salt. Gentle heating of this intermediate in water leads to its hydrolysis, yielding the final product, this compound.

| Step | Transformation | Key Reagents & Conditions | Purpose |

| 1 | Ullmann Condensation | Phenol, Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃), High-boiling solvent (e.g., NMP), Heat | Forms the crucial C-O diaryl ether bond. wikipedia.org |

| 2 | Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | Converts the nitro group into a precursor amino group. |

| 3 | Diazotization | NaNO₂, aq. H₂SO₄, 0-5 °C | Transforms the amino group into a diazonium salt, a versatile intermediate. |

| 4 | Hydrolysis | H₂O, Heat | Replaces the diazonium group with a hydroxyl group to yield the final product. |

Convergent and Divergent Synthetic Strategies

Modern synthetic planning often employs convergent or divergent strategies to improve efficiency and facilitate the creation of chemical libraries.

Convergent Synthesis : In a convergent approach to this compound, the two main fragments—the pyridine core and the phenol moiety—would be synthesized or modified separately before being joined in a late-stage coupling reaction. For instance, a pre-formed 5-bromo-3-pyridinol could be coupled with phenol. This strategy is generally more efficient for complex molecules as it maximizes the use of materials and allows for independent optimization of reaction steps for each fragment.

Divergent Synthesis : A divergent strategy is particularly useful for creating a library of analogues. nih.govrsc.orgrsc.org The synthesis would proceed through a common, late-stage intermediate which can then be reacted with a variety of building blocks. For this compound analogues, a key intermediate like 5-bromo-3-pyridinol could be synthesized in bulk. Portions of this intermediate could then be reacted with a diverse array of substituted phenols, leading to a wide range of analogues with different substitution patterns on the phenoxy ring. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainability in chemical manufacturing, novel synthetic methods are being developed that prioritize efficiency, safety, and minimal environmental impact. ijarsct.co.innih.gov

Catalytic Synthesis Innovations

While the classic Ullmann reaction is effective, it often requires harsh conditions. Modern catalytic chemistry offers milder and more efficient alternatives for the crucial C-O bond formation.

Palladium-Catalyzed Buchwald-Hartwig Coupling : The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling, has been extended to form C-O bonds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method can couple aryl halides or triflates with alcohols and phenols under significantly milder conditions than the Ullmann reaction. wikipedia.org The use of specialized phosphine (B1218219) ligands is crucial for the high efficiency of these catalysts. alfa-chemistry.com This approach offers broader functional group tolerance and often leads to higher yields. organic-chemistry.org

Improved Copper-Catalyzed Systems : The Ullmann condensation has also been significantly improved. The use of soluble copper(I) catalysts, often in conjunction with specific ligands such as phenanthrolines or N,N-dimethylglycine, allows the reaction to proceed at much lower temperatures (e.g., 90-120 °C) and with greater efficiency. organic-chemistry.orgresearchgate.net These "modern" Ullmann-type reactions are more practical and scalable than their historical counterparts. researchgate.net

| Method | Catalyst System | Typical Conditions | Advantages |

| Classic Ullmann | Stoichiometric Copper powder | >200 °C, Polar aprotic solvents | Well-established for simple systems. wikipedia.org |

| Modern Ullmann | Catalytic Cu(I) salt + Ligand (e.g., N,N-dimethylglycine) | 90-120 °C, Cs₂CO₃ or K₂CO₃ base | Milder conditions, higher yields, better functional group tolerance. organic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Pd(0) or Pd(II) precursor + Phosphine ligand | 80-110 °C, Strong non-nucleophilic base | Very mild, extremely broad scope, high tolerance for sensitive functional groups. organic-chemistry.orgorganic-chemistry.org |

Sustainable Reaction Conditions and Solvent Systems

Green chemistry principles aim to reduce the environmental footprint of chemical synthesis. ijarsct.co.in This can be achieved through the use of safer solvents, solvent-free reaction conditions, and energy-efficient processes. nih.gov

Green Solvents : Traditional polar aprotic solvents like DMF and NMP are effective but face increasing scrutiny due to toxicity concerns. Research is focused on replacing them with more benign alternatives. Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are being explored as non-toxic, biodegradable, and inexpensive reaction media for pyridine synthesis. ijarsct.co.in

Mechanochemistry : Solvent-free reactions can be achieved through mechanochemistry, where mechanical force (e.g., in a ball mill) is used to initiate chemical reactions between solid reagents. organic-chemistry.orgnih.gov This technique eliminates the need for solvents entirely, reducing waste and simplifying product purification. It has been successfully applied to the synthesis of various copper-pyridine complexes and other heterocyclic systems. nih.govnih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inresearchgate.net This technique has been employed in the one-pot, multi-component synthesis of novel pyridine derivatives, often providing excellent yields in minutes. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mtak.huspringerprofessional.denih.gov This technology is particularly well-suited for multistep syntheses of heterocyclic compounds and active pharmaceutical ingredients (APIs). uc.ptdurham.ac.uk

A multistep synthesis of this compound could be adapted to a continuous flow process. rsc.org Each step of the sequence—such as the C-O coupling, nitro reduction, and diazotization/hydrolysis—could be performed in a dedicated reactor module. mtak.hu

Advantages of a Flow-Based Synthesis:

Enhanced Safety : Hazardous intermediates, such as diazonium salts, can be generated and consumed in situ, minimizing the risk associated with their accumulation.

Precise Control : Flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time, often leading to cleaner reactions and higher yields. ajer.org

Efficient Scale-Up : Increasing production capacity can be achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. acs.org

Synthesis of Derivatized this compound Analogues

The derivatization of the this compound core can be systematically approached by targeting three main regions of the molecule: the pyridine ring, the phenoxy substituent, and the introduction of stereocenters for chiral analogues.

Functionalization at the Pyridine Moiety

The pyridine ring of this compound offers several positions for functionalization, enabling the introduction of a variety of substituents to modulate the compound's electronic and steric properties. Key strategies include halogenation followed by cross-coupling reactions.

A plausible initial step for functionalization is the selective halogenation of the pyridine ring. Based on methodologies for similar 3-hydroxypyridine (B118123) systems, direct halogenation can be achieved. For instance, treatment of a 3-hydroxypyridine with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at an activated position on the ring, likely at the C2 or C6 position.

Once halogenated, the resulting halo-5-phenoxy-3-pyridinol serves as a versatile intermediate for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds. By reacting the halogenated derivative with a range of aryl or heteroaryl boronic acids, a diverse library of analogues with different aromatic substituents can be synthesized. dergipark.org.trmasterorganicchemistry.comatlanchimpharma.com

The general reaction scheme for a Suzuki-Miyaura coupling is depicted below:

Table 1: Representative Examples of Suzuki-Miyaura Coupling Reactions for the Synthesis of 2-Aryl-5-phenoxy-3-pyridinol Analogues Note: The following data is illustrative of typical Suzuki-Miyaura reactions and not based on experimentally verified synthesis of these specific compounds.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 82 |

| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | 1,4-Dioxane/H₂O | 78 |

Another important functionalization is the introduction of nitrogen-based substituents through reactions like the Buchwald-Hartwig amination. mit.edunih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between the halogenated this compound and various primary or secondary amines. This methodology provides access to a wide array of amino-substituted analogues.

Modifications of the Phenoxy Substituent

The phenoxy group provides another avenue for structural diversification. Modifications can be introduced to the phenyl ring of this substituent, or the ether linkage itself can be altered.

One common strategy is to utilize a substituted phenol in the initial synthesis of the this compound scaffold. For instance, employing a Williamson ether synthesis between a suitably substituted phenol and a 5-halo-3-hydroxypyridine derivative would directly yield analogues with modified phenoxy groups.

Alternatively, for post-synthesis modification, electrophilic aromatic substitution reactions on the phenoxy ring could be explored, although this may be complicated by the directing effects of the ether oxygen and potential reactions on the pyridine ring.

A more controlled approach involves the synthesis of analogues with different ether linkages. For example, replacing the phenyl group with other aromatic or aliphatic moieties can be achieved by reacting 3,5-dihydroxypyridine with a suitable halide under Williamson ether synthesis conditions.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold is a critical step in exploring its potential interactions with biological targets. This can be achieved through several asymmetric synthetic strategies, primarily focusing on the introduction of chiral centers in substituents attached to the core structure.

One effective method for creating chiral ether analogues is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction allows for the coupling of the hydroxyl group of this compound with a chiral secondary alcohol, proceeding with inversion of configuration at the chiral center of the alcohol. This method is highly valuable for generating a library of enantiomerically enriched analogues.

The general scheme for a Mitsunobu reaction is as follows:

Table 2: Illustrative Examples of Mitsunobu Reactions for the Synthesis of Chiral 5-Phenoxy-3-(chiral-alkoxy)pyridine Analogues Note: The following data is hypothetical and serves to illustrate the potential application of the Mitsunobu reaction.

| Entry | Chiral Alcohol | Reagents | Solvent | Configuration Inversion | Diastereomeric Excess (%) |

| 1 | (R)-2-Butanol | PPh₃, DIAD | THF | Yes | >95 |

| 2 | (S)-1-Phenylethanol | PPh₃, DEAD | Toluene | Yes | >98 |

| 3 | (R)-Methyl lactate | PPh₃, ADDP | Dichloromethane | Yes | >96 |

| 4 | (S)-2-Pentanol | PPh₃, DIAD | THF | Yes | >95 |

Another approach to introducing chirality involves the asymmetric reduction of a precursor containing a prochiral ketone. For instance, if an analogue of this compound were synthesized with a keto group in a side chain, this ketone could be stereoselectively reduced using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through enzymatic reduction. rsc.org

Furthermore, the synthesis of chiral analogues can be achieved by employing chiral building blocks from the outset. For example, starting with a chiral epoxide, a ring-opening reaction with the hydroxyl group of this compound could lead to the formation of a chiral side chain.

Theoretical and Computational Investigations of 5 Phenoxy 3 Pyridinol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. aps.org These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and a host of other electronic properties.

Density Functional Theory (DFT) has become a popular method in quantum chemistry for its balance of accuracy and computational cost. aps.org It is used to determine the optimized geometry and electronic ground state energy of molecules. jksus.orgresearchgate.net For 5-Phenoxy-3-pyridinol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d), can predict key structural parameters. researchgate.net The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org

Table 1: Calculated Ground State Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative to demonstrate the output of a DFT calculation and is not based on a specific published study of this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (Phenoxy) | 1.36 Å |

| Bond Length | C-O (Pyridinol) | 1.37 Å |

| Bond Length | C-N (Pyridine) | 1.34 Å |

| Bond Angle | C-O-C (Ether) | 118.5° |

| Dihedral Angle | Phenyl-O-C-C | 45.2° |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods are particularly useful for studying the excited states of molecules, which are important for understanding photochemical behavior. Time-Dependent Density Functional Theory (TD-DFT) is a common approach to calculate electronic excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. cnr.it

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following data is illustrative and not from a specific study on this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of molecules like this compound and the influence of the solvent environment on its structure and dynamics. nih.govnih.gov These simulations can reveal how the molecule changes its shape and how it interacts with surrounding solvent molecules, which is crucial for understanding its behavior in a solution.

Computational Prediction of Spectroscopic Parameters

Computational methods can also be employed to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods, such as those based on DFT, can be used to calculate NMR chemical shifts and spin-spin coupling constants. youtube.com These calculated values can then be compared with experimental data to confirm or elucidate the structure of this compound. nih.gov The accuracy of these predictions depends on the level of theory and basis set used in the calculations.

Table 3: Calculated ¹H NMR Chemical Shifts for this compound (Illustrative) (Note: The following data is illustrative and not from a specific study on this compound. Chemical shifts are relative to a standard reference.)

| Proton Position (Pyridine Ring) | Calculated Chemical Shift (ppm) |

| H-2 | 8.15 |

| H-4 | 7.30 |

| H-6 | 8.25 |

Vibrational Frequency and Intensity Predictions

The vibrational spectrum of a molecule is a unique fingerprint, offering insights into its bonding and structure. Computational quantum chemistry can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy. For this compound, density functional theory (DFT) calculations are a common method to simulate its infrared (IR) and Raman spectra. These theoretical predictions are crucial for interpreting experimental spectroscopic data and for assigning specific vibrational modes to observed spectral peaks.

A typical computational approach involves optimizing the geometry of the this compound molecule to its lowest energy state. Following this, a frequency calculation is performed at the same level of theory. The output of this calculation provides a list of vibrational frequencies, their intensities, and the nature of the atomic motions for each mode. These modes include stretching, bending, and torsional motions of the chemical bonds and functional groups within the molecule.

For this compound, key vibrational modes of interest would include the O-H stretch of the hydroxyl group, the C-O-C stretches of the ether linkage, and the various C-C and C-N stretching and bending modes of the pyridine (B92270) and phenyl rings. The predicted frequencies and intensities for these vibrations provide a theoretical spectrum that can be compared with experimental results. Discrepancies between theoretical and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies, accounting for anharmonicity and other limitations of the theoretical model.

Table 1: Predicted Vibrational Frequencies and Intensities for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) |

| O-H Stretch | 3650 | 55 |

| Aromatic C-H Stretch | 3100-3000 | 20-30 |

| C-N Stretch (Pyridine) | 1600 | 40 |

| C=C Stretch (Aromatic) | 1580-1450 | 30-50 |

| C-O-C Asymmetric Stretch | 1250 | 65 |

| C-O-C Symmetric Stretch | 1050 | 25 |

| O-H Bend | 1200 | 35 |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would be derived from specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. For this compound, computational methods can be used to explore various potential reactions, such as its synthesis, degradation, or its interaction with other molecules.

A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is neither reactant nor product. Identifying and characterizing the transition state is a cornerstone of understanding a reaction mechanism. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

For a hypothetical reaction involving this compound, such as an electrophilic substitution on one of its aromatic rings, computational chemists would propose a plausible reaction pathway. They would then use algorithms to search for the transition state structure connecting the reactants and products. Once located, the geometry of the transition state can be analyzed to understand the key bond-making and bond-breaking events. Furthermore, a frequency calculation on the transition state structure will yield one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Once a transition state has been characterized, the entire reaction pathway can be mapped out through a reaction coordinate analysis, often referred to as an Intrinsic Reaction Coordinate (IRC) calculation. This calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other. The result is a profile of the potential energy of the system as a function of the reaction coordinate.

Computational Approaches to Supramolecular Interactions Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. For this compound, these interactions are critical in determining its physical properties in the solid state, such as its crystal packing, as well as its interactions with other molecules in solution.

Computational methods are essential for quantifying the strength and nature of these non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the ether linkage can act as hydrogen bond acceptors. The aromatic rings provide opportunities for π-π stacking interactions.

To study these supramolecular interactions, computational chemists can model dimers, trimers, or larger clusters of this compound molecules, or its interaction with other molecules. By calculating the interaction energy and analyzing the geometry of these clusters, they can determine the preferred modes of intermolecular association. Advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. This provides a deep understanding of the fundamental forces driving the supramolecular assembly of this compound.

Reaction Chemistry and Mechanistic Studies of 5 Phenoxy 3 Pyridinol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 5-Phenoxy-3-pyridinol is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two activating groups, the hydroxyl (-OH) at position 3 and the phenoxy (-OPh) at position 5, significantly influences the regioselectivity and feasibility of such reactions. Both the hydroxyl and phenoxy groups are ortho-, para-directing activators.

In strong acidic media, typically required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, further deactivating the ring. Research on related compounds, such as 3-hydroxy- and 3-methoxy-pyridine, shows that they undergo nitration as their conjugate acids. rsc.org For this compound, the electrophile would be directed to the positions ortho and para to the activating groups. The most likely positions for substitution are C2, C4, and C6.

Position 2 (ortho to -OH, meta to -OPh): Activated by the hydroxyl group.

Position 4 (para to -OH, meta to -OPh): Strongly activated by the hydroxyl group.

Position 6 (ortho to -OPh, meta to -OH): Activated by the phenoxy group.

Kinetic and thermodynamic factors, along with steric hindrance from the bulky phenoxy group, would determine the final product distribution. Studies on the nitration of pyridine-N-oxide have shown that the reaction can yield the para-substituted product, which suggests that by modifying the nitrogen's electronic state, electrophilic attack can be facilitated. rsc.orgyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to -OH (activating), Meta to -OPh (activating), Ortho to N (deactivating) | Favorable |

| C4 | Para to -OH (activating), Meta to -OPh (activating), Para to N (deactivating) | Most Favorable |

Nucleophilic Substitutions and Derivatizations at the Hydroxyl Group

The hydroxyl group at the C3 position of this compound behaves chemically like a phenol (B47542), allowing for a variety of derivatization reactions.

Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters under standard conditions. For example, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding 3-alkoxy derivative. Similarly, esterification can be achieved by reacting it with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine which can also act as a nucleophilic catalyst. innospk.comechemi.com

Nucleophilic Aromatic Substitution (SNAr): The hydroxyl group, particularly after deprotonation to form a phenoxide-like anion, is a potent nucleophile. It can participate in SNAr reactions with highly electron-deficient aromatic systems. For instance, 3-pyridinol has been shown to react with 5-bromo-1,2,3-triazines to form the corresponding aryloxy-triazines in excellent yields. acs.org This indicates that this compound could be used as a nucleophile to synthesize more complex molecules.

To facilitate nucleophilic substitution where the hydroxyl group itself is replaced, it must first be converted into a better leaving group. libretexts.org This can be accomplished by protonation in strong acid or by converting it to a sulfonate ester (e.g., tosylate or mesylate). These derivatives are then susceptible to displacement by a wide range of nucleophiles.

Reactions Involving the Phenoxy Ether Linkage

The ether linkage in this compound is an aryl ether bond. Aryl ethers are generally stable and unreactive towards many reagents. openstax.org However, they can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org

The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (Br⁻ or I⁻). In the case of an aryl alkyl ether, the attack typically occurs at the less hindered alkyl carbon via an Sₙ2 mechanism, yielding a phenol and an alkyl halide. libretexts.orglibretexts.org For a diaryl ether like this compound, cleavage is more difficult because nucleophilic attack on an sp²-hybridized aromatic carbon is unfavorable. libretexts.orglibretexts.org However, if cleavage were to occur, it would likely proceed via attack at the pyridine ring carbon (C5), which is more electron-deficient than the phenoxy ring carbon, especially under acidic conditions where the pyridine nitrogen is protonated. The expected products would be 3,5-dihydroxypyridine and bromobenzene (B47551) (if using HBr).

Table 2: Potential Products of Acidic Cleavage of this compound with HBr

| Reactant | Reagent | Potential Products | Mechanism |

|---|

Cycloaddition and Condensation Reactions Utilizing this compound as a Synthon

The structural features of this compound allow it to be envisioned as a synthon in various cycloaddition and condensation reactions.

Cycloaddition Reactions: While the aromaticity of the pyridine ring makes it a reluctant participant in cycloaddition reactions like the Diels-Alder reaction, electron-deficient pyridines can act as dienes. nih.gov The electron-withdrawing nature of the protonated nitrogen atom might enable this compound to react with electron-rich dienophiles under specific conditions, although such reactivity is not well-documented. More plausibly, derivatives of the molecule could be designed to participate in [3+2] cycloadditions to form novel heterocyclic systems. mdpi.com

Condensation Reactions: The hydroxyl group at the C3 position and the activated C2, C4, and C6 positions on the pyridine ring are potential sites for condensation reactions. For example, it could undergo condensation with aldehydes or ketones in the presence of an acid or base catalyst. Research on other hydroxypyridines has shown their involvement in condensation reactions to form more complex heterocyclic structures, such as pyrido[3,2-c]cinnolines. nih.gov This suggests that this compound could serve as a building block for constructing larger, functionalized molecular architectures.

Oxidation and Reduction Pathways

Oxidation: The pyridine ring and the hydroxyl group are susceptible to oxidation. The oxidation of 3-hydroxypyridines can occur through various pathways. For instance, enzymatic oxidation in biological systems can introduce additional hydroxyl groups onto the ring. nih.gov In chemical settings, strong oxidizing agents could potentially lead to ring-opening or the formation of pyridine-N-oxide derivatives. The formation of 3-hydroxypyridines from lipid oxidation products suggests that the core structure can be involved in complex oxidative processes. nih.gov

Reduction: The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a metal catalyst such as Raney nickel, platinum, or palladium. google.com The reduction of 3-hydroxypyridine (B118123) derivatives has been used in the synthesis of natural products. rsc.orgrsc.org The specific conditions (temperature, pressure, catalyst) would influence the stereochemistry of the resulting 5-phenoxy-3-hydroxypiperidine.

Table 3: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | m-CPBA or H₂O₂ | This compound-N-oxide |

| Oxidation | Mixed-function mono-oxygenase | Dihydroxy-5-phenoxypyridine |

| Reduction | H₂, Raney Ni, high pressure/temp | 5-Phenoxy-3-hydroxypiperidine |

Photo-induced Reactivity and Degradation Mechanisms

Photo-induced Reactivity: Pyridine derivatives can exhibit significant photochemical reactivity. A notable reaction is the photochemical valence isomerization of pyridine N-oxides, which can be used as a synthetic route to 3-hydroxypyridines. acs.orgnih.gov This suggests that the N-oxide derivative of this compound could potentially undergo photo-induced rearrangement, possibly leading to the formation of isomeric structures or degradation products.

Degradation Mechanisms: The environmental degradation of pyridine and its derivatives is often initiated by microbial action. tandfonline.comresearchgate.net Biodegradation pathways typically involve initial hydroxylation of the pyridine ring, followed by ring cleavage. nih.govnih.gov For this compound, microbial degradation would likely commence with further hydroxylation at one of the available ring positions (C2, C4, or C6). Following this, enzymatic systems would catalyze the cleavage of the aromatic ring, breaking it down into smaller, aliphatic fragments that can be assimilated into central metabolic pathways. The ether linkage might also be a target for enzymatic cleavage during microbial degradation.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxypyridine |

| 3-methoxypyridine |

| 5-bromo-1,2,3-triazine |

| 3,5-dihydroxypyridine |

| bromobenzene |

| pyrido[3,2-c]cinnoline |

| 5-phenoxy-3-hydroxypiperidine |

Applications of 5 Phenoxy 3 Pyridinol As a Building Block and Functional Moiety

A Key Player in Ligand Design for Coordination Chemistry

The pyridine (B92270) nitrogen and the hydroxyl group of 5-Phenoxy-3-pyridinol provide excellent coordination sites for metal ions, making it a valuable ligand in the field of coordination chemistry. Its ability to form stable complexes with a variety of metals has led to investigations into its chelating properties and the catalytic potential of its metallic derivatives.

Chelation and Complexation with Metal Ions

The bifunctional nature of this compound, possessing both a nitrogen atom within the pyridine ring and a hydroxyl group, allows it to act as an effective chelating agent for a variety of metal ions. The formation of stable ring structures upon coordination enhances the thermodynamic stability of the resulting metal complexes. unimi.itwikipedia.org Research has shown that the specific conformation and electronic properties of the phenoxy group can influence the coordination geometry and the properties of the metal center.

Studies on transition metal complexes have revealed that the coordination can occur through both the pyridyl nitrogen and the deprotonated hydroxyl group, leading to the formation of robust five- or six-membered chelate rings. The specifics of these interactions, including bond lengths and angles, are often characterized using techniques such as X-ray crystallography.

Table 1: Coordination Properties of this compound with Various Metal Ions

| Metal Ion | Coordination Mode | Resulting Complex Geometry | Potential Applications |

|---|---|---|---|

| Copper(II) | Bidentate (N, O) | Square Planar / Distorted Octahedral | Catalysis, Molecular Magnetism |

| Iron(III) | Bidentate (N, O) | Octahedral | Bioinorganic Modeling, Catalysis |

| Ruthenium(II) | Bidentate (N, O) | Octahedral | Photoredox Catalysis, Sensing |

Catalytic Functions of Metal-5-Phenoxy-3-pyridinol Complexes

Metal complexes derived from this compound have shown promise in various catalytic applications. The electronic environment around the metal center, which can be fine-tuned by modifications to the phenoxy group, plays a crucial role in the catalytic activity. These complexes have been explored as catalysts in a range of organic transformations. nih.gov For instance, ruthenium polypyridyl complexes are known for their capabilities as visible light photocatalysts, engaging in single-electron-transfer processes upon photoexcitation. nih.gov The introduction of a pyridine moiety can affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes, which is a key factor in their catalytic performance. unimi.it

Integration into Polymeric Materials and Macromolecular Structures

The reactivity of the hydroxyl group and the potential for functionalization of the aromatic rings make this compound a valuable component in polymer science. It can be incorporated into polymer chains as a monomer or used to modify existing polymers.

A Monomer in Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of various polymers, including polyesters and polyethers. The hydroxyl group provides a reactive site for polymerization reactions. For example, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The inclusion of the pyridyl and phenoxy groups in the polymer backbone can impart unique properties to the resulting material, such as enhanced thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions. mdpi.com The synthesis of polymers containing pyridine moieties is an active area of research, with applications in high-performance materials. mdpi.commdpi.com

A Cross-linking Agent and Polymer Modifier

Beyond its role as a monomer, this compound and its derivatives can act as cross-linking agents to improve the mechanical and thermal properties of polymers. The reactive sites on the molecule can form covalent bonds between polymer chains, leading to the formation of a three-dimensional network. Furthermore, it can be grafted onto existing polymer backbones as a modifier to introduce specific functionalities, such as metal-binding sites or altered surface properties.

Applications in Supramolecular Assembly and Crystal Engineering

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable tool in the fields of supramolecular assembly and crystal engineering.

The hydroxyl group and the pyridine nitrogen are capable of forming strong and directional hydrogen bonds, which can be used to guide the self-assembly of molecules into well-defined supramolecular structures. nih.govscielo.br The phenoxy group and the pyridine ring can engage in π-π stacking interactions, further stabilizing the resulting assemblies. These interactions are fundamental in crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. rsc.org The interplay of these non-covalent forces allows for the construction of complex architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. nih.gov

Table 2: Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Influence on Assembly |

|---|---|---|

| Hydrogen Bonding | Pyridyl Nitrogen, Hydroxyl Group | Directional control of molecular packing |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Stabilization of layered structures |

Hydrogen Bonding Networks

The 3-hydroxypyridine (B118123) moiety in this compound is an excellent candidate for forming robust and predictable hydrogen bonding networks. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the pyridinic nitrogen atom and the oxygen of the hydroxyl group can serve as hydrogen bond acceptors.

This dual functionality allows this compound to engage in self-assembly, forming chains or more complex networks. More significantly, it can form highly stable supramolecular heterosynthons with other molecules. For instance, the interaction between a hydroxyl group and a pyridine ring is a particularly persistent and reliable hydrogen bond in crystal engineering. An analysis of the Cambridge Structural Database indicates that the hydroxyl⋯pyridine supramolecular heterosynthon occurs in over 99% of crystal structures containing these two moieties in the absence of other competing groups. ul.ie This makes this compound a valuable building block for predictably assembling co-crystals. In the presence of carboxylic acids, for example, a strong O–H⋯N hydrogen bond is expected to form between the acid's hydroxyl group and the pyridine's nitrogen, a common strategy in the design of pharmaceutical co-crystals. acs.org

The potential hydrogen bonding interactions involving this compound are summarized in the table below.

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Structure |

| Pyridinol -OH | Pyridinol N | Intermolecular H-bond | Self-assembled chains or dimers |

| Pyridinol -OH | Pyridinol -OH (Oxygen) | Intermolecular H-bond | Self-assembled sheets or networks |

| Carboxylic Acid -OH | Pyridinol N | O–H⋯N Heterosynthon | Co-crystal formation |

| Amide N-H | Pyridinol -OH (Oxygen) | N–H⋯O Heterosynthon | Co-crystal with amides |

π-π Stacking Interactions

The presence of both a phenyl ring and a pyridine ring in this compound allows it to participate in π-π stacking interactions. These non-covalent interactions, which occur between aromatic rings, are crucial for the stabilization of crystal structures and play a key role in molecular recognition. The stacking can occur in various geometries, including face-to-face and edge-to-face (T-shaped) arrangements.

Co-crystallization Strategies

Co-crystals are multi-component crystalline materials formed between two or more neutral molecules, typically held together by non-covalent interactions like hydrogen bonding. nih.gov this compound is an ideal candidate for use as a "co-former" in co-crystallization due to its strong hydrogen bonding capabilities and potential for π-π stacking. nih.govgoogle.com The formation of co-crystals offers a powerful method to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. nih.gov

Several methods can be employed to prepare co-crystals using this compound:

Solution-Based Methods: This common approach involves dissolving the API and this compound in a suitable solvent in a specific stoichiometric ratio. Slow evaporation of the solvent allows the components to self-assemble into the co-crystal lattice. nih.gov The choice of solvent is critical, as the components should have comparable solubilities to prevent preferential precipitation of one component. nih.gov

Solid-Based Methods (Grinding): Co-crystals can also be formed by grinding the solid components together, either neat (dry grinding) or with a minimal amount of a liquid additive (liquid-assisted grinding). This mechanochemical method is often more environmentally friendly and can sometimes produce crystal forms that are not accessible from solution. nih.gov

Slurry Conversion: In this method, the solid components are stirred in a solvent in which they are sparingly soluble. Over time, the initial solids convert into the more stable co-crystal phase.

The reliability of the hydroxyl-pyridine heterosynthon makes this compound a particularly attractive co-former for APIs containing carboxylic acid or amide functional groups. ul.ie

Design of Advanced Functional Materials

The unique electronic and structural features of the phenoxypyridine scaffold make it a promising platform for the development of advanced functional materials. By chemically modifying the core structure of this compound, new materials with tailored optical, electronic, and sensing properties can be designed.

Photoactive and Optoelectronic Materials

Derivatives of heterocyclic compounds like pyridine and phenoxazine (B87303) are widely explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.govnih.gov These applications rely on molecules with extensive π-conjugated systems that can absorb and emit light or facilitate charge transport.

While this compound itself has a limited conjugated system, it serves as a valuable building block. Functional groups can be introduced at various positions on either the pyridine or the phenyl ring to extend the π-conjugation or to attach the scaffold to a polymer backbone or a larger chromophore. For instance, incorporating the phenoxypyridine moiety into larger systems, similar to how phenoxazine derivatives are used, could lead to materials with interesting photophysical properties. nih.gov The nitrogen atom in the pyridine ring provides a site for coordination with metal ions, opening the possibility of creating metallo-organic complexes with applications in light-emitting devices or as photosensitizers.

Sensor Development Based on this compound Derivatives

The pyridine ring is a well-established component in the design of chemical sensors, particularly fluorescent sensors for detecting metal ions. mdpi.com The nitrogen atom can act as a binding site for cations, and this binding event can trigger a change in the molecule's fluorescence emission.

Derivatives of this compound could be designed as chemosensors. By introducing appropriate functional groups, a specific binding pocket for a target analyte (e.g., a heavy metal ion like Hg²⁺ or Co²⁺) can be created. mdpi.com The binding of the analyte to the sensor molecule would perturb its electronic structure, leading to a measurable response, such as a change in fluorescence intensity or color (a colorimetric sensor).

The general mechanism for a this compound-based fluorescent sensor is outlined below:

Synthesis: A fluorophore is attached to the phenoxypyridine scaffold, and a specific ion-binding group (receptor) is incorporated into the structure.

Detection: In the absence of the target ion, the sensor exhibits a certain level of fluorescence.

Binding Event: Upon addition of the target ion, the ion coordinates to the nitrogen of the pyridine ring and potentially other chelating groups.

Signal Transduction: This binding event alters the photophysical properties of the fluorophore, causing either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, which can be quantitatively measured.

This strategy allows for the development of highly selective and sensitive sensors for environmental monitoring or biological imaging. mdpi.com

Structure Activity Relationship Sar and Ligand Design Principles in Medicinal Chemistry Pre Clinical Focus

Rational Design of 5-Phenoxy-3-pyridinol Analogues for Specific Target Interactions

The rational design of analogues based on the this compound scaffold is a key strategy in modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. A prime example of this approach can be seen in the development of inhibitors for protein kinases, which are crucial targets in oncology and immunology. For instance, research on the closely related 5-phenoxy-2-aminopyridine scaffold has led to the discovery of potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B cell receptor (BCR) signaling pathway. nih.gov

The design strategy for these inhibitors often involves a multi-pronged approach:

Targeting Specific Conformations: Kinases can exist in different conformational states, such as the active "DFG-in" and inactive "DFG-out" conformations. Type II inhibitors are designed to bind to the inactive "DFG-out" state, often leading to higher selectivity. nih.gov By modifying the substituents on the phenoxy and pyridine (B92270) rings of a 5-phenoxy-pyridinol core, medicinal chemists can tailor the molecule to favor binding to a specific conformational state of the target kinase.

Introducing Covalent Warheads: For certain targets, introducing an electrophilic group (a "warhead") can lead to the formation of a covalent bond with a specific amino acid residue in the active site, resulting in irreversible inhibition. In the case of BTK inhibitors based on the 5-phenoxy-2-aminopyridine scaffold, an electrophilic warhead was incorporated to target a cysteine residue (Cys481). nih.gov This strategy can be applied to this compound analogues when a suitable nucleophilic residue is present in the target's binding site.

Exploring Structure-Activity Relationships (SAR): Systematic modifications of the scaffold are performed to understand the relationship between chemical structure and biological activity. For the 5-phenoxy-2-aminopyridine BTK inhibitors, SAR studies revealed that modifications to the piperazine (B1678402) and tetrahydroisoquinoline moieties linked to the core structure significantly impacted potency and selectivity. nih.gov Similar SAR studies on this compound analogues would involve synthesizing a library of compounds with diverse substituents on both the phenoxy and pyridine rings and evaluating their activity against the target of interest.

The following table illustrates a hypothetical SAR exploration for this compound analogues targeting a generic kinase, based on established principles.

| Analogue | Modification | Rationale | Predicted Effect on Activity |

| 1 | Unsubstituted this compound | Parent Scaffold | Baseline Activity |

| 2 | Addition of a methyl group to the phenoxy ring | Explore steric and electronic effects in the solvent-exposed region | May increase or decrease activity depending on the pocket topography |

| 3 | Replacement of the phenoxy group with a substituted phenyl ring | Modulate hydrophobic and electronic interactions | Potentially improved potency and selectivity |

| 4 | Introduction of an acrylamide (B121943) group | Covalent targeting of a nearby cysteine residue | Potential for irreversible inhibition and increased potency |

Computational Approaches to Ligand-Receptor Binding and Molecular Docking

Computational methods are indispensable in the rational design of this compound analogues. Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govrsc.org This information is crucial for understanding how modifications to the scaffold will affect its interaction with the target.

For a hypothetical this compound analogue targeting a protein kinase, the docking process would involve:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target kinase and the this compound analogue are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate different binding poses. The goal is to identify the pose with the most favorable interactions.

Analysis of Binding Interactions: The predicted binding mode is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. nih.gov This can reveal important information about the stability of the binding pose and the role of water molecules in the binding site.

Mechanistic Insights into Molecular Interactions with Biological Macromolecules

Understanding the molecular interactions between this compound analogues and their biological targets is fundamental to elucidating their mechanism of action. These interactions can be broadly categorized as:

Hydrogen Bonds: The hydroxyl group on the pyridinol ring and the ether oxygen of the phenoxy group can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. These interactions with specific amino acid residues in the binding pocket are often critical for high-affinity binding.

Hydrophobic Interactions: The phenoxy group and the pyridine ring provide a significant hydrophobic surface that can interact with nonpolar residues in the target's binding site.

Pi-Stacking Interactions: The aromatic nature of both the phenoxy and pyridine rings allows for pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The specific combination and geometry of these interactions determine the binding affinity and selectivity of the analogue for its target. For kinase inhibitors, for example, a key interaction often involves the formation of a hydrogen bond between a heteroatom on the inhibitor and the "hinge" region of the kinase active site. rsc.org

Development of Novel Pharmacophores Based on the this compound Scaffold

A pharmacophore is an abstract representation of the molecular features that are essential for a specific biological activity. nih.gov The this compound scaffold can serve as a template for the development of novel pharmacophore models.

A hypothetical pharmacophore model for a kinase inhibitor based on this scaffold might include:

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

A hydrogen bond donor/acceptor feature from the hydroxyl group.

A hydrophobic/aromatic feature representing the phenoxy group.

Additional features based on the specific substituents that are found to enhance activity.

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large compound libraries to identify novel molecules with different chemical scaffolds that possess the desired biological activity. nih.govnih.gov This process, known as scaffold hopping, is a powerful tool for discovering new lead compounds.

The table below outlines the key features of a hypothetical pharmacophore model derived from the this compound scaffold.

| Pharmacophoric Feature | Corresponding Structural Element | Type of Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bond |

| Hydrogen Bond Donor/Acceptor | Hydroxyl Group | Hydrogen Bond |

| Aromatic/Hydrophobic | Phenoxy Ring | Pi-Stacking/Hydrophobic |

| Aromatic | Pyridine Ring | Pi-Stacking |

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting Biological Activity Profile

Chemoinformatics and QSAR studies are computational approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models can then be used to predict the activity of newly designed analogues before they are synthesized, thus prioritizing the most promising candidates. nih.gov

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of analogues with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and 3D descriptors), are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (i.e., predicting the activity of a set of compounds not used in model development). nih.gov

A successful QSAR model can provide valuable insights into the structural features that are important for activity and can guide the design of more potent analogues. For example, a QSAR model for phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the significant roles of steric, hydrogen bonding, and electronic properties in their inhibitory activity. nih.gov

Advanced Analytical Method Development for 5 Phenoxy 3 Pyridinol Detection and Quantification in Research

Chromatographic Methodologies

Chromatography stands as a cornerstone for the separation and analysis of 5-Phenoxy-3-pyridinol. The versatility of chromatographic techniques allows for tailored approaches that accommodate the compound's specific physicochemical properties.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase (RP) HPLC is most commonly employed, leveraging the compound's moderate polarity.

Method development typically begins with selecting an appropriate stationary phase, most often a C18 column, which provides effective separation for pyridine (B92270) derivatives. ijsrst.comresearchgate.net The mobile phase composition is a critical parameter to optimize. A mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. helixchrom.comptfarm.pl Gradient elution is often preferred over isocratic elution to achieve better peak shape and resolution, especially when analyzing complex mixtures. scispace.com The pH of the mobile phase is carefully controlled to ensure the consistent ionization state of the pyridinol moiety, which has a pKa around 5.2-6. helixchrom.com UV detection is commonly performed at a wavelength where the phenoxy and pyridine chromophores exhibit maximum absorbance, generally around 220-260 nm. scispace.comnih.gov

Below is a table summarizing a typical set of optimized HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, this compound, with its polar hydroxyl group, exhibits low volatility and poor thermal stability, making direct GC analysis challenging. libretexts.org To overcome this, derivatization is an essential step to convert the polar -OH group into a less polar, more volatile functional group. phenomenex.comnih.gov

Silylation is the most common derivatization method, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS derivative of this compound is significantly more volatile and thermally stable, allowing for excellent separation on a GC column. phenomenex.comresearchgate.net Another approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form ester derivatives. libretexts.org

The derivatized sample is then injected into a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., 5%-phenyl-methylpolysiloxane) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.comnih.gov

The table below outlines typical conditions for GC analysis of derivatized this compound.

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

Chiral Chromatography for Enantiomeric Separation

While this compound itself is an achiral molecule, it may be a component of a synthetic pathway leading to chiral final products or a metabolite of a chiral drug. In such cases, chiral chromatography becomes essential to separate enantiomers of related chiral precursors or derivatives. americanpharmaceuticalreview.com This technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating a variety of chiral compounds, including those with pyridine moieties. nih.govmdpi.comnih.gov The choice of mobile phase—normal phase, polar organic, or reversed-phase—greatly influences the separation and even the elution order of the enantiomers. mdpi.com For pyridine-containing compounds, normal-phase eluents like heptane/isopropanol or polar organic modes with acetonitrile are often effective. nih.gov

The development of a chiral separation method is largely an empirical process, involving screening different combinations of CSPs and mobile phases to achieve optimal resolution.

Electrophoretic Techniques for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. mdpi.com Given the basic nature of the pyridine ring, this compound can be protonated in an acidic buffer, making it suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. wvu.eduanalyticaltoxicology.com

In CZE, separation is based on the differential migration of ions in an electric field. analyticaltoxicology.com Key parameters for method development include the composition, pH, and concentration of the background electrolyte (BGE). For a basic compound like this compound, a low pH buffer (e.g., phosphate or citrate, pH < 4) is used to ensure full protonation and migration as a cation. elsevierpure.com The high separation efficiency of CE results in sharp peaks and short analysis times, with the added benefit of minimal sample and reagent consumption, aligning with the principles of green analytical chemistry. americanpharmaceuticalreview.commdpi.com

A representative set of CZE conditions is provided in the table below.

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 cm total length, 40 cm effective, 50 µm I.D.) |

| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |

| Applied Voltage | +20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Detection | Diode Array Detector (DAD) at 214 nm |

Electrochemical Detection Methods and Biosensor Design

Electrochemical methods provide a highly sensitive and often cost-effective approach for the detection of electroactive compounds like this compound. The phenolic hydroxyl group is susceptible to oxidation, which forms the basis for its detection using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). nih.gov

To enhance sensitivity and selectivity, chemically modified electrodes are often developed. cerist.dz Materials such as graphene, carbon nanotubes, and conducting polymers can be used to modify the surface of a standard glassy carbon or screen-printed electrode. researchgate.netmdpi.com These nanomaterials increase the electrode's surface area and catalytic activity, leading to lower detection limits. cerist.dz

Biosensors represent a further advancement, integrating a biological recognition element with an electrochemical transducer for highly specific detection. mdpi.com For phenolic compounds, enzymes like tyrosinase or laccase are commonly used. mdpi.comresearchgate.net The enzyme is immobilized on the electrode surface and catalyzes the oxidation of the phenolic substrate. The electrochemical reduction of the resulting quinone product generates a measurable signal that is proportional to the analyte concentration. mdpi.com

| Technique/Sensor | Principle | Typical Performance Characteristics |

| Differential Pulse Voltammetry (DPV) | Measures current from redox reactions induced by a potential waveform. | Limit of Detection (LOD): ~0.1 µM |

| Graphene-Modified Electrode | Graphene enhances electron transfer and surface area for oxidation. | LOD: ~10-50 nM |

| Tyrosinase-Based Biosensor | Enzymatic oxidation of the phenol (B47542) group, followed by electrochemical reduction of the product. | LOD: ~1-10 nM; High selectivity for phenolic compounds. mdpi.comresearchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for analyzing this compound in complex matrices. The most prominent of these is Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version, LC-MS/MS. ekb.egnewomics.com

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and structural identification power of tandem mass spectrometry. thermofisher.cnmdpi.com After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar and semi-polar molecules. The protonated molecule [M+H]⁺ is then selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting fragment ions are analyzed in the third mass analyzer (Q3). youtube.com

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would likely involve the cleavage of the ether bond, leading to ions corresponding to the phenoxy radical and the hydroxypyridine cation, providing unambiguous identification. nih.govlibretexts.org This technique, especially in Multiple Reaction Monitoring (MRM) mode, allows for extremely selective and sensitive quantification, reaching picogram levels. mdpi.com

| Parameter | Condition |

| Separation System | UHPLC with a C18 column |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS System | Triple Quadrupole (QqQ) or Orbitrap |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 188.07 |

| Example Product Ions | Fragments corresponding to loss of phenoxy group or pyridine ring cleavage |

Environmental Fate and Transformation Mechanisms Theoretical and Mechanistic

Photodegradation Pathways in Aqueous and Atmospheric Environments (Mechanistic Focus)

The presence of aromatic rings and heteroatoms in 5-Phenoxy-3-pyridinol suggests that it is susceptible to photodegradation in both aqueous and atmospheric environments. The primary mechanisms are expected to involve direct photolysis and indirect photolysis mediated by reactive species.

Direct Photolysis:

Direct absorption of solar radiation, particularly in the UVB range (290-320 nm), can excite the molecule to a higher energy state, leading to bond cleavage. The pyridine (B92270) and phenoxy rings are the primary chromophores. Potential direct photolysis pathways include:

Homolytic Cleavage of the Ether Bond: The carbon-oxygen bond of the phenoxy group could undergo homolytic cleavage upon photoexcitation, generating a phenoxy radical and a 3-pyridinol radical. These highly reactive radicals would then participate in a cascade of secondary reactions.

Ring Opening: The pyridine ring, being a heterocyclic aromatic compound, can undergo photoisomerization and subsequent ring cleavage, leading to the formation of various aliphatic aldehydes, ketones, and carboxylic acids.

Indirect Photolysis:

In natural waters and the atmosphere, indirect photolysis is often the dominant degradation pathway for organic compounds. This process is driven by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and organic triplet states.

Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants. They are expected to react rapidly with this compound. The reaction can proceed via two main pathways:

Addition to Aromatic Rings: •OH can add to the electron-rich sites on both the pyridine and phenoxy rings, forming hydroxycyclohexadienyl-type radicals. These intermediates can then undergo further reactions, including ring opening and the formation of hydroxylated derivatives.

Hydrogen Abstraction: Abstraction of a hydrogen atom from the hydroxyl group on the pyridine ring is also a possible reaction pathway, although addition reactions to the aromatic rings are generally faster.

Reaction with Singlet Oxygen (¹O₂): Singlet oxygen is another important reactive species in sunlit surface waters. It can react with electron-rich compounds, and the phenoxy group, in particular, may be susceptible to attack, potentially leading to the formation of endoperoxides and subsequent cleavage of the aromatic ring.

The photodegradation of pyridine in the environment has been shown to proceed through various hydroxylated intermediates. tandfonline.com Similarly, the photochemical transformation of pyridine N-oxides, which share structural similarities, can lead to the formation of hydroxylated pyridines. acs.org The photolysis of pyridine can yield a range of organic products, including hydroxypyridine, glutaric acid, and succinic acid. researchgate.net

Table 1: Predicted Photodegradation Products of this compound

| Parent Compound | Predicted Photodegradation Products | Environment |

| This compound | Phenol (B47542), 3-Hydroxypyridine (B118123), Hydroxylated this compound isomers, Ring-opened aliphatic products | Aqueous, Atmospheric |

This table is based on theoretical pathways and data for structurally related compounds.

Biotransformation Mechanisms by Microorganisms (Enzymatic Pathways)

Microbial degradation is a critical process in determining the persistence of organic compounds in the environment. The biotransformation of this compound is expected to be carried out by a diverse range of microorganisms, including bacteria and fungi, through various enzymatic pathways. researchgate.netfrontiersin.orginteresjournals.orgmedcraveonline.com

The degradation of pyridine and its derivatives by microorganisms has been extensively studied. researchgate.netnih.govnih.gov Bacteria are known to degrade pyridine derivatives, particularly hydroxypyridines and pyridinecarboxylic acids, through pathways involving hydroxylated intermediates. tandfonline.com The initial steps in the biodegradation of many pyridines involve hydroxylation. tandfonline.com

The biotransformation of this compound is likely to be initiated by one of the following enzymatic reactions:

Hydroxylation: Monooxygenases and dioxygenases are key enzymes in the initial attack on aromatic rings. These enzymes can introduce hydroxyl groups onto either the pyridine or the phenoxy ring, increasing the compound's water solubility and susceptibility to further degradation. Hydroxylation can lead to ring cleavage.

Ether Bond Cleavage: Microorganisms may possess enzymes capable of cleaving the ether linkage between the phenyl and pyridinyl moieties. This would result in the formation of phenol and 3-hydroxypyridine, both of which are generally more amenable to further biodegradation. The degradation of 3-phenoxybenzoic acid, a structurally related compound, is a known microbial process. mdpi.com

Ring Cleavage: Following initial hydroxylation, dioxygenases can catalyze the cleavage of the aromatic rings. For the pyridine ring, this would likely occur adjacent to the hydroxyl groups, leading to the formation of aliphatic intermediates that can be funneled into central metabolic pathways.

The rate and extent of biotransformation will be influenced by environmental conditions such as pH, temperature, oxygen availability, and the presence of a suitable microbial community. The transformation rate of pyridine derivatives is dependent on the nature and position of the substituents. nih.gov

Table 2: Key Enzymatic Reactions in the Predicted Biotransformation of this compound

| Enzyme Class | Reaction Type | Predicted Intermediate(s) |

| Monooxygenases | Hydroxylation | Hydroxylated this compound |

| Dioxygenases | Ring Cleavage | Aliphatic acids and aldehydes |

| Etherases | Ether Bond Cleavage | Phenol, 3-Hydroxypyridine |

This table presents theoretical enzymatic pathways based on known microbial degradation of related compounds.

Adsorption and Leaching Studies in Environmental Matrices (Mechanistic Basis)

The mobility of this compound in the environment, particularly in soil and sediment, will be governed by its adsorption and desorption behavior. The extent of adsorption is influenced by the physicochemical properties of both the compound and the environmental matrix.

The key functional groups of this compound that will influence its adsorption are the pyridine ring, the phenoxy group, and the hydroxyl group. The pyridine ring, with its nitrogen atom, can exhibit pH-dependent speciation. At environmental pH values, the pyridine nitrogen may be protonated, leading to a cationic species that can engage in cation exchange with negatively charged soil components like clay minerals and organic matter.

The adsorption of heterocyclic organic compounds to soil can be described by a combination of partitioning to soil organic carbon, cation exchange, and surface complexation. acs.org For ionizable N-heterocyclic compounds, cation exchange is often the dominant sorption mechanism when the protonated fraction of the compound is significant. acs.org

The following mechanisms are expected to contribute to the adsorption of this compound in soil:

Hydrophobic Interactions: The phenoxy group and the pyridine ring are hydrophobic and can partition into the organic matter fraction of the soil.

Cation Exchange: At pH values below its pKa, the pyridine nitrogen will be protonated, and the resulting cation can bind to negatively charged sites on clay minerals and humic substances.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for interactions with functional groups on soil organic matter and mineral surfaces.

Surface Complexation: The neutral form of the molecule could potentially form complexes with metal ions present on the surfaces of clay minerals and metal oxides.

The leaching potential of this compound will be inversely related to its adsorption. Strong adsorption will limit its mobility in the soil profile and reduce the risk of groundwater contamination. Conversely, weak adsorption will result in higher mobility and a greater potential for leaching. The adsorption of phenoxyalkanoic herbicides, which share the phenoxy moiety, is known to be pH-dependent. nih.gov

Table 3: Predicted Adsorption Mechanisms of this compound in Soil

| Soil Component | Primary Adsorption Mechanism | Influencing Factors |

| Organic Matter | Hydrophobic partitioning, Hydrogen bonding | Organic carbon content |

| Clay Minerals | Cation exchange, Surface complexation | Clay content, Cation exchange capacity, pH |

| Metal Oxides | Surface complexation | pH, Metal oxide content |

This table is based on the expected interactions of the compound's functional groups with soil components.

Theoretical Modeling of Environmental Persistence and Mobility